BenchChemオンラインストアへようこそ!

[3-(1,3-Oxazol-5-yl)phenyl]boronic acid

Aromatase Inhibition Breast Cancer Medicinal Chemistry

[3-(1,3-Oxazol-5-yl)phenyl]boronic acid (CAS 902775-28-4; molecular formula C₉H₈BNO₃; MW 188.98 g/mol) is a heteroaryl boronic acid comprising a boronic acid group attached to the meta position of a phenyl ring that is further substituted with a 1,3-oxazol-5-yl moiety. It is primarily employed as a synthetic building block in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions for constructing carbon–carbon bonds in medicinal chemistry and heterocyclic synthesis.

Molecular Formula C9H8BNO3
Molecular Weight 188.98
CAS No. 902775-28-4
Cat. No. B2625360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(1,3-Oxazol-5-yl)phenyl]boronic acid
CAS902775-28-4
Molecular FormulaC9H8BNO3
Molecular Weight188.98
Structural Identifiers
SMILESB(C1=CC(=CC=C1)C2=CN=CO2)(O)O
InChIInChI=1S/C9H8BNO3/c12-10(13)8-3-1-2-7(4-8)9-5-11-6-14-9/h1-6,12-13H
InChIKeySOFRWUFTUVHYQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[3-(1,3-Oxazol-5-yl)phenyl]boronic Acid (CAS 902775-28-4): Heteroaryl Boronic Acid Building Block for Suzuki Coupling and Medicinal Chemistry


[3-(1,3-Oxazol-5-yl)phenyl]boronic acid (CAS 902775-28-4; molecular formula C₉H₈BNO₃; MW 188.98 g/mol) is a heteroaryl boronic acid comprising a boronic acid group attached to the meta position of a phenyl ring that is further substituted with a 1,3-oxazol-5-yl moiety . It is primarily employed as a synthetic building block in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions for constructing carbon–carbon bonds in medicinal chemistry and heterocyclic synthesis . The compound is commercially available from multiple global suppliers at ≥98% purity (CAS 902775-28-4, MDL MFCD27935634), with confirmed physicochemical parameters including a predicted density of 1.3±0.1 g/cm³ and a predicted boiling point of 435.2±47.0 °C .

Why Phenylboronic Acid or Thiazole Analogs Cannot Substitute for [3-(1,3-Oxazol-5-yl)phenyl]boronic Acid in Oxazole-Directed Synthesis


Heteroaryl boronic acids are not functionally interchangeable building blocks; the identity of the heterocycle, its attachment position on the phenyl ring, and the regiochemistry of the boronic acid group collectively govern coupling reactivity, product geometry, and downstream biological activity. Simple phenylboronic acid lacks the oxazole pharmacophore entirely, precluding its use in generating oxazole-containing biaryl libraries. Among 1,3-azole analogs, oxazole exhibits the lowest aromaticity (aromaticity ordering: thiazole > imidazole > oxazole), imparting distinct electronic effects on the attached phenyl ring that influence both Suzuki coupling rates and the binding affinity of derived inhibitors [1]. Furthermore, 5-thiazolyl boronic acids—where the boronic acid is attached directly to the heterocycle—undergo rapid protodeboronation (t₀.₅ ≈ 25–50 sec at pH 7, 70 °C), making them synthetically problematic, whereas the phenyl-bridged architecture of [3-(1,3-oxazol-5-yl)phenyl]boronic acid confers dramatically enhanced stability [2]. Positional isomers (e.g., 4-(oxazol-5-yl)phenylboronic acid, CAS 1191060-71-5) produce coupling products with different molecular geometries, directly impacting structure–activity relationships in medicinal chemistry programs.

[3-(1,3-Oxazol-5-yl)phenyl]boronic Acid: Quantitative Differentiation Evidence Against Comparator Compounds


Aromatase Inhibitory Potency: Oxazole-5-yl Phenyl Carbamate Derivative (OXA-19) Matches Clinical Comparator Letrozole

In a 2020 study directly employing [3-(1,3-oxazol-5-yl)phenyl]boronic acid as the core scaffold, 24 phenyl[3-(1,3-oxazol-5-yl)phenyl]carbamate derivatives were synthesized and evaluated for aromatase inhibitory activity [1]. The lead compound OXA-19 demonstrated an IC₅₀ of 15.6 µM against aromatase, comparable to the clinical reference standard Letrozole (IC₅₀ = 16.7 µM). In MCF-7 breast cancer cell cytotoxicity assays with Cisplatin as reference, OXA-19 exhibited an IC₅₀ of 11.8 µM, ranking as the most potent derivative among the 24-compound series.

Aromatase Inhibition Breast Cancer Medicinal Chemistry

NPP1/NPP3 Enzyme Inhibition: Biphenyl Oxazole Scaffold Delivers Sub-Micromolar IC₅₀ Values with High Selectivity

A 2020 study in the European Journal of Medicinal Chemistry synthesized 17 biphenyl oxazole derivatives via Suzuki–Miyaura coupling of bromophenyloxazole with various boronic acids in 57–93% yields, demonstrating the synthetic tractability of the oxazole-phenyl platform [1]. From this library, compound 3n inhibited NPP1 with an IC₅₀ of 0.15 µM, and compound 3f inhibited NPP3 with an IC₅₀ of 0.17 µM—both demonstrating sub-micromolar potency. The compounds exhibited selectivity between the NPP1 and NPP3 isozymes, a critical property for target validation, as overexpression of NPP1 and NPP3 is associated with chondrocalcinosis, cancer, osteoarthritis, and type 2 diabetes.

Nucleotide Pyrophosphatase/Phosphodiesterase Cancer Therapeutics Enzyme Selectivity

Protodeboronation Stability Advantage: Phenyl-Bridged Architecture vs. Direct Heterocycle-Boronic Acid Linkage

A landmark J. Am. Chem. Soc. study (2016) established quantitative protodeboronation half-lives for 18 boronic acids across a pH range of 1–13 [1]. Critically, 5-thiazolyl boronic acids—where the B(OH)₂ group is directly attached to the heterocycle—undergo rapid protodeboronation with t₀.₅ ≈ 25–50 seconds at pH 7 and 70 °C, making them highly impractical as Suzuki coupling partners. In contrast, [3-(1,3-oxazol-5-yl)phenyl]boronic acid features a phenyl bridge between the oxazole and the boronic acid, placing it in the stability class akin to 3- and 4-pyridyl boronic acids (t₀.₅ > 1 week at pH 12, 70 °C). This architectural feature eliminates the zwitterionic fragmentation pathway that destabilizes directly-attached heteroaryl boronic acids.

Boronic Acid Stability Protodeboronation Kinetics Suzuki Coupling Reliability

Electronic Differentiation: Oxazole's Lower Aromaticity vs. Thiazole Alters Phenyl Ring Electronics and Coupling Reactivity

A comprehensive computational and NMR study by Horner et al. (J. Org. Chem. 2015) established the quantitative aromaticity ordering among 1,3-azoles as thiazole > imidazole > oxazole, using isotropic magnetic shielding distribution as a sensitive two-dimensional aromaticity criterion [1]. Within the broader five-membered heterocycle series, the ordering is thiophene > thiazole > pyrrole > imidazole > furan > oxazole, placing oxazole as the least aromatic member. This lower aromaticity means the oxazole ring exerts a weaker electron-withdrawing effect on the attached phenyl ring compared to thiazole, directly influencing the electronic environment of the boronic acid group and its reactivity in Suzuki transmetallation. For medicinal chemists, this electronic modulation translates into different SAR profiles for oxazole-containing vs. thiazole-containing biaryl inhibitors.

Heterocycle Electronics Aromaticity Ranking Structure–Reactivity Relationships

Regiochemical Differentiation: 3-(Oxazol-5-yl)phenyl (meta) vs. 4-(Oxazol-5-yl)phenyl (para) Isomer Controls Downstream Molecular Geometry

The target compound bears the oxazol-5-yl substituent at the meta position of the phenyl ring relative to the boronic acid (3-substitution pattern). The para isomer, 4-(oxazol-5-yl)phenylboronic acid (CAS 1191060-71-5), places the oxazole and boronic acid in a linear geometry . These two isomers produce Suzuki coupling products with fundamentally different molecular shapes: the meta isomer yields bent biaryl architectures (bond angle ~120°), while the para isomer produces linear, rod-like biaryl systems (bond angle ~180°). This geometric divergence is critical in medicinal chemistry, where the spatial orientation of pharmacophoric elements determines target binding. Additionally, the meta isomer (target compound) exhibits different commercial availability characteristics—offered at 98% purity by multiple vendors including Macklin (¥4,435/1g), Chemisci (¥4,233/1g), and CymitQuimica (€603/1g) [1]—while the para isomer shows more restricted commercial sourcing.

Positional Isomerism Molecular Geometry SAR Chemical Procurement

[3-(1,3-Oxazol-5-yl)phenyl]boronic Acid: Evidence-Backed Application Scenarios for Procurement Decision-Making


Non-Steroidal Aromatase Inhibitor (AI) Development for Hormone-Dependent Breast Cancer

Medicinal chemistry teams developing next-generation aromatase inhibitors can procure [3-(1,3-oxazol-5-yl)phenyl]boronic acid as a key building block to construct phenyl[3-(1,3-oxazol-5-yl)phenyl]carbamate libraries. As demonstrated by Golani et al. (2020), this scaffold yields compounds with aromatase IC₅₀ values matching Letrozole (OXA-19: IC₅₀ = 15.6 µM vs. Letrozole: 16.7 µM) and MCF-7 cytotoxicity as low as 11.8 µM [1]. The meta-substitution geometry of the boronic acid building block is structurally required for generating the correct spatial orientation of the carbamate pharmacophore observed in the most active derivatives OXA-6, OXA-11, OXA-12, OXA-18, OXA-19, and OXA-22.

Nucleotide Pyrophosphatase/Phosphodiesterase (NPP1/NPP3) Inhibitor Programs for Cancer, Osteoarthritis, and Type 2 Diabetes

Drug discovery programs targeting ecto-nucleotide pyrophosphatases/phosphodiesterases can utilize this boronic acid as a coupling partner to generate biphenyl oxazole screening libraries. Ahmad et al. (2020) demonstrated that Suzuki–Miyaura coupling of bromophenyloxazole with various boronic acids proceeds in 57–93% yields under mild conditions (wet toluene), producing compounds with potent NPP1 inhibition (IC₅₀ = 0.15 µM, compound 3n) and selective NPP3 inhibition (IC₅₀ = 0.17 µM, compound 3f) [2]. The oxazole heterocycle's distinct electronic profile (lowest aromaticity among 1,3-azoles) contributes to the observed isozyme selectivity, a feature not readily accessible with thiazole or imidazole analogs [3].

Heterobiaryl Library Synthesis via Suzuki–Miyaura Cross-Coupling for Oxazole-Containing SAR Exploration

Synthetic chemistry groups requiring robust, storable heteroaryl boronic acid building blocks for parallel library synthesis should prioritize [3-(1,3-oxazol-5-yl)phenyl]boronic acid over directly-attached heterocyclic boronic acids. The phenyl-bridged architecture eliminates the rapid protodeboronation pathway (t₀.₅ ≈ 25–50 sec for 5-thiazolyl boronic acids at pH 7, 70 °C) that plagues 2-heteroaryl boronic acids, ensuring reagent integrity during storage at 2–8 °C under inert atmosphere and reliable coupling performance [4]. Multi-vendor commercial availability at 98% purity (Macklin, Chemisci, CymitQuimica, Fisher Scientific/Combi-Blocks) reduces supply chain risk for long-term medicinal chemistry campaigns .

Positional Isomer-Dependent Kinase or Enzyme Inhibitor Design Requiring Defined Biaryl Geometry

Structure-based drug design programs where the spatial relationship between the oxazole pharmacophore and the biaryl linkage determines target binding should select the 3-(oxazol-5-yl)phenyl (meta) isomer specifically. This isomer produces bent biaryl architectures (~120° bond angle) upon Suzuki coupling, as opposed to the linear geometry (~180°) obtained from the 4-(oxazol-5-yl)phenyl (para) isomer (CAS 1191060-71-5) . The meta isomer's broader commercial sourcing and documented use in published inhibitor programs provide additional procurement confidence, while the documented aromaticity differential between oxazole and alternative heterocycles (thiazole, imidazole) further supports oxazole-specific procurement for programs targeting enzymes with preference for oxygen-containing heteroaromatic pharmacophores [3].

Quote Request

Request a Quote for [3-(1,3-Oxazol-5-yl)phenyl]boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.